4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane” is a chemical compound . It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of the compound is C14H23BO4 . More detailed structural information can be obtained through techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
This compound is involved in reactions such as borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . More detailed physical and chemical properties can be obtained through further analysis .Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It’s used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing biaryl compounds that are often found in pharmaceuticals, agrochemicals, and organic materials .
Medicinal Chemistry
As a boronic ester, it plays a crucial role in medicinal chemistry. It can be used to create boronate prodrugs that can selectively target cancer cells, exploiting the difference in pH between healthy and cancerous tissues .
Material Science
In material science, the compound finds application in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable complexes with various metals makes it a candidate for creating new types of semiconducting materials .
Catalysis
The boronic ester functionality is essential in catalysis, especially in enantioselective synthesis . It can be used to prepare chiral molecules by acting as a chiral catalyst or ligand in asymmetric reactions, which is significant in producing optically active substances .
Polymer Chemistry
This compound is also utilized in polymer chemistry for the synthesis of boron-containing polymers . These polymers have unique properties such as flame retardancy, antifungal, and antibacterial activities, making them useful in a variety of applications .
Bioconjugation
In bioconjugation, the compound is used for attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of biosensors and targeted drug delivery systems where precision and stability are paramount .
Agricultural Chemistry
In agricultural chemistry, it can be used to synthesize novel pesticides and herbicides . The boronic ester moiety can interact with biological systems in plants and pests, leading to the development of more effective and selective agrochemicals .
Analytical Chemistry
Lastly, in analytical chemistry, it serves as a chiral derivatization agent for the enantioselective separation of compounds. This is crucial in the quality control of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .
Safety and Hazards
properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-5-7-14(8-6-11)16-9-10-17-14/h5H,6-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHWHOHZZYWUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395186 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane | |
CAS RN |
680596-79-6 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxaspiro[4,5]dec-7-en-8-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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